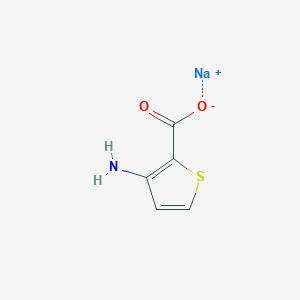
(2,6-Diphenylpyridin-4-yl)methanol
Descripción general
Descripción
(2,6-Diphenylpyridin-4-yl)methanol, or 2,6-DPM, is an organic compound that has recently seen an increase in research and application in the scientific community. 2,6-DPM is a derivative of pyridine, a heterocyclic aromatic compound, and is found in a variety of products, from pharmaceuticals to flavorings. Its unique structure and properties make it an ideal candidate for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Thermo-solvatochromism Studies
One significant area of research involving derivatives of (2,6-Diphenylpyridin-4-yl)methanol is in thermo-solvatochromism. This property, the color change of a substance with changes in temperature and solvent environment, has been studied extensively. For example, Antonious et al. (2002) and Tada et al. (2003) examined the thermo-solvatochromism of related compounds in various alcohol-water mixtures, revealing how temperature increases cause gradual desolvation of the probe due to a decrease in hydrogen bonding (Antonious, Tada, & Seoud, 2002), (Tada, Silva, & Seoud, 2003).
Catalysis and Asymmetric Autocatalysis
Another significant application is in the field of catalysis and asymmetric autocatalysis. Soai and Shibata (1997) demonstrated the use of related compounds as chiral catalysts in the enantioselective addition of organozinc reagents to aldehydes, highlighting the potential for enantioselective synthesis (Soai & Shibata, 1997).
Photocatalytic Activities
Research by Bachmann et al. (2013) on 3d element complexes with ligands similar to (2,6-Diphenylpyridin-4-yl)methanol showcases their use in photocatalysis. These complexes, when combined with certain 3d element cations, displayed catalytic activities in water under specific conditions, indicating a potential for applications in green chemistry (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Polymer Synthesis
The compound also finds use in polymer synthesis. Kim et al. (2018) explored the use of aromatic amine ligands related to (2,6-Diphenylpyridin-4-yl)methanol in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), demonstrating its efficacy as a catalyst in this process (Kim, Shin, Kim, Kim, & Kim, 2018).
Solvent Effects and Solvatochromism
Studies by Nuneset al. (2014) and Herodes et al. (2003) on solvent effects and solvatochromism also contribute to the understanding of (2,6-Diphenylpyridin-4-yl)methanol derivatives. These studies involve measuring solvatochromic shifts in various solvent mixtures, aiding in the understanding of solvent interactions and solvation dynamics (Nunes, Elvas-Leitão, & Martins, 2014), (Herodes, Koppel, Reichardt, & Koppel, 2003).
Antiproliferative Activity
Significantly, Prasad et al. (2010) investigated the antiproliferative effects of novel diphenyl(piperidin-4-yl)methanol derivatives against various human cancer cell lines, revealing potential therapeutic applications (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2010).
Propiedades
IUPAC Name |
(2,6-diphenylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-12,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJANCCNBUVIRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720908 | |
| Record name | (2,6-Diphenylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diphenylpyridin-4-yl)methanol | |
CAS RN |
796096-62-3 | |
| Record name | 2,6-Diphenyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796096-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Diphenylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)

![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)



